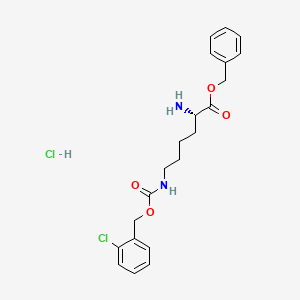

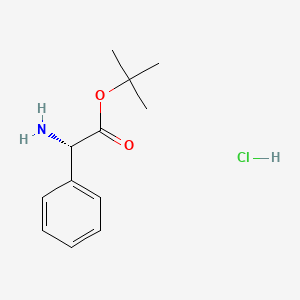

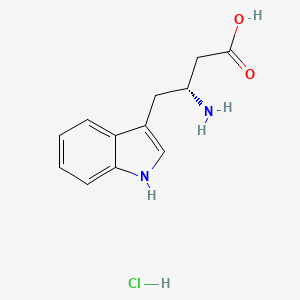

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

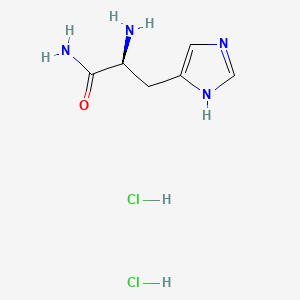

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride, also known as (R)-DBAP-HCl, is a synthetic compound that has been widely used in scientific research in recent years. It is a chiral compound with a chiral center at the 2-position of the aminopentanedioate moiety, and has been the subject of numerous studies due to its useful properties.

Applications De Recherche Scientifique

Synthesis of Multifunctional Dendrimers

The compound (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride has been utilized in the synthesis of new types of 1 → (2 + 1) C-branched monomers. These monomers are instrumental in constructing multifunctional dendrimers. Dendrimers are highly branched, star-shaped macromolecules with potential applications in drug delivery, nanotechnology, and material science. For instance, di-tert-butyl 4-(3-[X]oxypropyl)-4-aminoheptanedioate, a variant of the compound, was prepared in high yields and used to produce first-generation dendrimers. These monomers offer the potential for incorporating two different functional groups on both the surface and interior of the dendrimers, enhancing their functionality and potential applications in various scientific fields (Newkome et al., 2003).

Asymmetric Synthesis in MRI Contrast Agents

The compound has also been involved in the development of a multigram asymmetric synthesis of chiral tetraazamacrocycles, specifically 2-(R)-2-(4,7,10-Tris tert-butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic acid, 1-tert-butyl ester ((R)-tert-Bu4-DOTAGA). This synthesis is crucial for manufacturing magnetic resonance imaging (MRI) contrast agents. The process achieved high chemical and optical purity, making it valuable for creating high-quality MRI contrast agents and highlighting the compound's significance in medical imaging technology (Levy et al., 2009).

Application in Asymmetric Hydrogenations

In the realm of catalysis, this compound derivatives have been used in the preparation of optically active diphosphetanyl, which was then applied in rhodium-catalyzed asymmetric hydrogenations. This process is fundamental in the production of enantiomerically pure substances, which are crucial for the development of pharmaceuticals and fine chemicals, highlighting the compound's role in advancing synthetic chemistry and drug development (Imamoto et al., 2004).

Propriétés

IUPAC Name |

ditert-butyl (2R)-2-aminopentanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEYMWCCUAOUKZ-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718556 |

Source

|

| Record name | Di-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172793-31-6 |

Source

|

| Record name | Di-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.